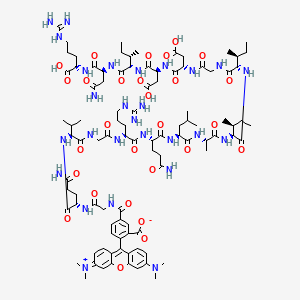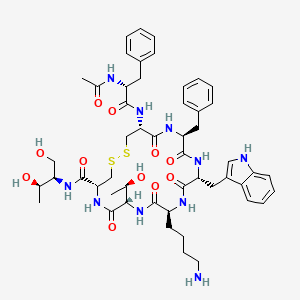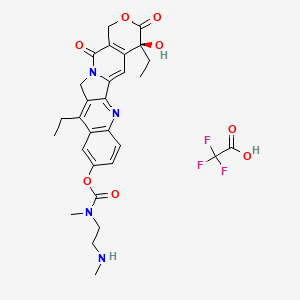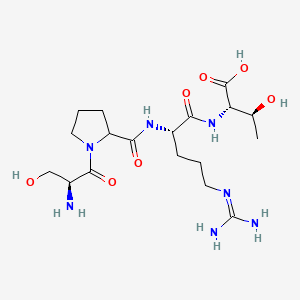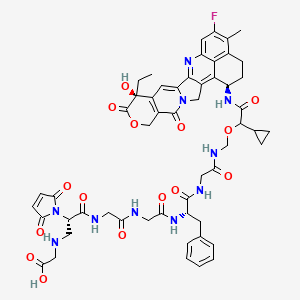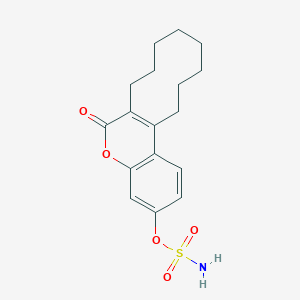
Steroid sulfatase-IN-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Steroid sulfatase-IN-8 is a potent inhibitor of the enzyme steroid sulfatase. Steroid sulfatase is responsible for the hydrolysis of steroid sulfates, which plays a crucial role in the formation of biologically active steroids. Inhibiting this enzyme has significant implications in the treatment of hormone-dependent cancers, such as breast and prostate cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Steroid sulfatase-IN-8 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of phosphate tricyclic coumarin analogs, which are synthesized through the preparation of 7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one and its derivatives . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide, polyethylene glycol, and Tween 80, followed by the addition of deionized water .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Steroid sulfatase-IN-8 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups of the compound, affecting its inhibitory activity.
Substitution: This reaction involves the replacement of specific functional groups, which can alter the compound’s properties and efficacy.
Common Reagents and Conditions
Common reagents used in these reactions include:
Hydrogen peroxide: for oxidation reactions.
Sodium borohydride: for reduction reactions.
Alkyl halides: for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the parent compound, each with distinct biological activities and potential therapeutic applications.
Applications De Recherche Scientifique
Steroid sulfatase-IN-8 has a wide range of scientific research applications, including:
Mécanisme D'action
Steroid sulfatase-IN-8 exerts its effects by inhibiting the enzyme steroid sulfatase. This inhibition prevents the hydrolysis of steroid sulfates, leading to a decrease in the formation of biologically active steroids. The compound targets the active site of the enzyme, blocking its catalytic activity and reducing the levels of estrogenic and androgenic steroids that can promote tumor growth .
Comparaison Avec Des Composés Similaires
Steroid sulfatase-IN-8 is unique compared to other steroid sulfatase inhibitors due to its high potency and specificity. Similar compounds include:
Irosustat (STX64): Another potent steroid sulfatase inhibitor that has undergone clinical trials for the treatment of hormone-dependent cancers.
667 COUMATE: An irreversible inhibitor with a phenol sulfamate ester as its active pharmacophore.
This compound stands out due to its unique chemical structure and its ability to effectively inhibit steroid sulfatase, making it a valuable tool in scientific research and therapeutic development.
Propriétés
Formule moléculaire |
C17H21NO5S |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
(9-oxo-8-oxatricyclo[8.8.0.02,7]octadeca-1(10),2(7),3,5-tetraen-5-yl) sulfamate |
InChI |
InChI=1S/C17H21NO5S/c18-24(20,21)23-12-9-10-14-13-7-5-3-1-2-4-6-8-15(13)17(19)22-16(14)11-12/h9-11H,1-8H2,(H2,18,20,21) |
Clé InChI |
KJQKHOKMGWLAME-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCC2=C(CCC1)C3=C(C=C(C=C3)OS(=O)(=O)N)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 5-[(4R)-2-phenyl-1,3-dithian-4-yl]pentanoate](/img/structure/B12381864.png)
methyl phosphate](/img/structure/B12381873.png)

![[1,1,2,3,3-pentadeuterio-1,3-di(hexadecanoyloxy)propan-2-yl] (10Z,13Z)-nonadeca-10,13-dienoate](/img/structure/B12381882.png)
![(4R)-4-[(3R,5S,7S,10S,13R)-7-[(3S,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12381891.png)


